molecular formula C7H8O B039214 p-Cresol-(methyl-13C) CAS No. 121474-53-1

p-Cresol-(methyl-13C)

Cat. No. B039214
M. Wt: 109.13 g/mol
InChI Key: IWDCLRJOBJJRNH-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Cresol (4-methylphenol) is a significant compound in organic chemistry, known for its presence in various natural sources and industrial products. It has been studied for its interactions, transformations, and applications in different chemical processes. The specific isotopologue, p-Cresol-(methyl-13C), provides an advantageous probe for studying reaction mechanisms due to the presence of the ^13C isotope, facilitating NMR spectroscopy analysis.

Synthesis Analysis

The selective synthesis of p-cresol can be achieved by gas-phase alkylation of phenol with methanol on various catalysts. This process yields p-cresol with high selectivity and efficiency, demonstrating the influence of catalyst type on the product distribution and highlighting the controlled synthesis of p-cresol derivatives, including those labeled with ^13C for enhanced spectroscopic studies (M. E. Sad, C. Padró, C. Apesteguía, 2008).

Molecular Structure Analysis

The molecular structure of p-Cresol derivatives has been extensively studied using various spectroscopic methods. NMR spectroscopy, especially ^13C NMR, plays a crucial role in elucidating the structural aspects of p-Cresol-(methyl-13C), providing insights into the electronic environment of the carbon atoms and the overall molecular geometry. Crystallographic studies offer detailed information on the arrangement of atoms within the molecule and its interactions in the solid state.

Chemical Reactions and Properties

p-Cresol undergoes various chemical reactions, including oxidation, methylation, and conjugation, leading to a wide range of derivatives with diverse chemical properties. The introduction of a ^13C label at the methyl group of p-Cresol facilitates the study of these reactions using ^13C NMR spectroscopy, allowing for detailed mechanistic insights. For instance, the oxidation of p-Cresol in aqueous solutions results in the formation of hydroxycyclohexadienyl radicals, a significant step in understanding the reactivity of substituted phenols (R. H. Schuler et al., 2002).

Scientific Research Applications

Environmental Toxicology and Remediation

Research on compounds like paraquat dichloride (PQ) and p-Cymene provides insight into the environmental impact and potential toxicological effects of chemical compounds closely related or structurally similar to p-Cresol. PQ, for example, is known for its pulmonary toxicity, with significant accumulation in the lung, illustrating the critical need for understanding the toxicodynamic mechanisms of environmental pollutants (R. Dinis-Oliveira et al., 2008). Similarly, p-Cymene's antimicrobial properties, as investigated in environmental and biomedical contexts, show the broad application of monoterpenes in treating communicable diseases and highlight the importance of studying the biochemical interactions of such compounds (A. Marchese et al., 2017).

Pharmacokinetic and Pharmacodynamic Modeling

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of compounds like p-Cresol is essential for drug discovery and development. Research emphasizes the importance of PK/PD integration in experimental pharmacology, demonstrating how quantitative pharmacology can aid in optimizing compound development and providing insights into the drug's effects on the body (J. Gabrielsson & A. Green, 2009). This approach is crucial for translating in vitro potency into in vivo efficacy and for reducing animal study requirements, illustrating the relevance of such research in developing therapeutics.

Metabolic and Epigenetic Research

The study of dietary factors on DNA methylation in colorectal carcinogenesis highlights the complex interplay between nutrition, genetics, and cancer biology. Research in this area sheds light on how micronutrients and toxins like alcohol influence DNA methylation pathways, offering potential therapeutic avenues through nutraceuticals (R. Arasaradnam et al., 2008). This research is indirectly related to the study of compounds like p-Cresol-(methyl-13C) by illustrating the broader implications of chemical interactions within the human body.

Safety And Hazards

P-Cresol-(methyl-13C) is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be fatal if swallowed, inhaled, or absorbed through the skin .

Future Directions

P-Cresol is widely used as an intermediate in the production of other chemicals, including plastics, pesticides, pharmaceuticals, disinfectants, and dyes . Its future directions could involve exploring more efficient synthesis methods and expanding its applications in various industries.

properties

IUPAC Name

4-(113C)methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583898
Record name 4-(~13~C)Methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Cresol-(methyl-13C)

CAS RN

121474-53-1
Record name 4-(~13~C)Methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121474-53-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.